N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide
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Overview
Description
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide is a complex organic compound featuring a quinazoline core substituted with a trimethoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide typically involves multi-step organic reactions. One common method is the acid- and base-catalyzed aldol condensation of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde with 3,4,5-trimethoxyacetophenone . The reaction conditions often include specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated analog.
Scientific Research Applications
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C25H33N3O5 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-2-propylpentanamide |
InChI |
InChI=1S/C25H33N3O5/c1-6-8-15(9-7-2)24(30)28-25-26-14-18-19(27-25)10-16(11-20(18)29)17-12-21(31-3)23(33-5)22(13-17)32-4/h12-16H,6-11H2,1-5H3,(H,26,27,28,30) |
InChI Key |
LNDYNAWMSHHDBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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